molecular formula C19H25FN4O2 B2937985 N-Tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide CAS No. 2415452-59-2

N-Tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide

Cat. No. B2937985
CAS RN: 2415452-59-2
M. Wt: 360.433
InChI Key: ZLTXXADHBVWFHE-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a white powder .

Synthesis Analysis

The synthesis of this compound involves several steps, starting from commercially available precursors. One notable route includes the reaction of 4-bromo-1H-indole with appropriate reagents to yield the desired product. The synthesis typically proceeds with good yield and selectivity .


Molecular Structure Analysis

The molecular structure of N-Tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide consists of a piperidine ring, a quinazolinone moiety, and a tert-butyl group. The iodine atom is attached to the quinazolinone ring. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of amides, piperidines, and quinazolinones. These reactions may include hydrolysis , reduction , and functional group modifications .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 239-243°C .
  • Stability : Stable under standard laboratory conditions .

Safety and Hazards

As with any chemical compound, safety precautions are essential. While specific safety data for this compound are limited, standard laboratory practices should be followed. Use appropriate personal protective equipment (PPE) and handle the compound in a well-ventilated area. Consult safety data sheets (SDS) for detailed safety information .

properties

IUPAC Name

N-tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2/c1-19(2,3)22-18(26)23-8-6-13(7-9-23)11-24-12-21-16-10-14(20)4-5-15(16)17(24)25/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXXADHBVWFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide

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